Hetrombopag olamine is a novel small-molecule thrombopoietin receptor agonist designed to stimulate platelet production. It is primarily indicated for the treatment of chronic immune thrombocytopenia, severe aplastic anemia, and is under evaluation for chemotherapy-induced thrombocytopenia. Hetrombopag olamine was first approved in China in 2021 and has been recognized for its potential in managing various hematological conditions associated with low platelet counts .
Hetrombopag olamine is classified as a synthetic organic compound and is categorized under the class of thrombopoietin receptor agonists. It acts by mimicking the effects of natural thrombopoietin, thereby promoting the proliferation and differentiation of megakaryocytes, which are responsible for platelet production .
The synthesis of hetrombopag olamine involves several steps, starting from simpler organic compounds. Research has detailed various methods for its preparation, including those that focus on improving yield and purity. For instance, a recent study highlighted an industrially viable process that begins with 2-bromo-6-nitrophenol, leading to the identification of potential impurities that must be controlled during synthesis to ensure high-quality active pharmaceutical ingredients .
The synthetic route typically includes the following stages:
The molecular structure of hetrombopag olamine can be described using its chemical formula, which is CHNOS. The compound features a complex arrangement that includes a non-peptide backbone designed to interact effectively with the thrombopoietin receptor.
The chemical reactions involved in the synthesis of hetrombopag olamine include nucleophilic substitutions, coupling reactions, and possibly cyclization steps depending on the synthetic route chosen. Each reaction step must be optimized to maximize yield while minimizing byproducts.
Hetrombopag olamine functions by binding to the thrombopoietin receptor (also known as MPL), mimicking thrombopoietin's action. This binding activates signaling pathways that lead to increased megakaryocyte proliferation and differentiation, ultimately resulting in enhanced platelet production.
The physical and chemical properties of hetrombopag olamine are essential for understanding its behavior in biological systems.
Hetrombopag olamine has significant applications in clinical settings:
Thrombopoietin receptor agonists (TPO-RAs) are small molecules or biologics that bind to and activate the thrombopoietin receptor (c-MPL), a cytokine receptor critical for megakaryopoiesis and platelet production. Structurally, TPO-RAs mimic endogenous thrombopoietin (TPO) by inducing dimerization and activation of c-MPL, triggering downstream JAK/STAT, MAPK, and PI3K/Akt signaling pathways. Unlike peptide-based agonists (e.g., recombinant TPO), small-molecule TPO-RAs like hetrombopag olamine are orally bioavailable and feature non-peptide structures that target the receptor’s transmembrane domain. These agents exhibit high binding specificity to c-MPL, with dissociation constants (Kd) in the nanomolar range, minimizing off-target effects. The chemical scaffold typically includes a hydrazone core linked to aromatic groups, enabling optimal receptor interaction and signal transduction [7] [10].
Table 1: Structural Classification of TPO-RAs
Type | Examples | Chemical Class | Administration Route |
---|---|---|---|
Peptibody | Romiplostim | Fc-peptide fusion | Subcutaneous |
Small Molecule | Eltrombopag | Biphenyl hydrazone | Oral |
Small Molecule | Hetrombopag | Pyrazolone-furan carboxylic acid | Oral |
Small Molecule | Avatrombopag | Carbazole-carboxylic acid | Oral |
The evolution of TPO-RAs began with recombinant TPO proteins in the 1990s, which were discontinued due to immunogenicity. First-generation small-molecule agonists (eltrombopag, 2008) overcame this limitation but required dietary restrictions due to metal chelation. Hetrombopag olamine (C₂₉H₃₆N₆O₇) emerged from systematic optimization of eltrombopag’s scaffold. Jiangsu Hengrui Pharmaceuticals introduced a tetrahydronaphthalene-pyrazolone core, enhancing stability and potency. Preclinical studies demonstrated hetrombopag’s superior efficacy: in nude mice implanted with human TPO receptor-transfected cells, hetrombopag’s EC₅₀ (half-maximal effective concentration) was 7.3 nM, compared to eltrombopag’s 24.8 nM [9] [10]. The compound advanced through phase I trials (2015–2017), confirming pharmacokinetic properties such as a 22-hour half-life and linear absorption. In 2021, hetrombopag gained conditional approval in China for immune thrombocytopenia (ITP) and severe aplastic anemia (SAA), marking the first orally active TPO-RA developed domestically [2] [6] [8].
Table 2: Key Milestones in TPO-RA Development
Year | Agent | Development Milestone |
---|---|---|
1997 | Recombinant TPO | Clinical hold due to neutralizing antibodies |
2008 | Eltrombopag | First oral TPO-RA approved (US/EU) |
2018 | Avatrombopag | FDA approval for chronic liver disease-associated ITP |
2021 | Hetrombopag | NMPA approval for ITP/SAA in China |
TPO-RAs transcend thrombopoiesis by modulating multilineage hematopoiesis. Activation of c-MPL on hematopoietic stem cells (HSCs) promotes self-renewal and inhibits apoptosis via Bcl-xL upregulation. In murine models, c-MPL knockout reduces HSC quiescence, confirming TPO’s role in stem cell maintenance [3] [7]. Clinically, this translates to trilineage hematologic responses in bone marrow failure disorders. For example, a phase II trial of hetrombopag in SAA patients (NCT03557099) showed 41.8% (23/55) achieved erythroid/neutroid/megakaryocytic responses at week 18, with median response onset at 7.9 weeks. This aligns with TPO’s biological function: JAK2/STAT5 activation stimulates megakaryocyte proliferation, while PI3K/Akt signaling enhances HSC differentiation into erythroid and myeloid lineages [3] [7] [9]. Notably, hetrombopag’s iron-chelating properties may indirectly support hematopoiesis by mitigating iron overload in transfused SAA patients, though this remains investigational [3].
Hetrombopag Olamine: Scientific Characterization
Hetrombopag olamine (C₂₉H₃₆N₆O₇) is an ethanolamine salt formulated to enhance solubility. Its free base, hetrombopag (C₂₅H₂₂N₄O₅), features a pyrazolone-diazenyl group linked to a furan carboxylic acid moiety. This configuration enables high-affinity binding to c-MPL’s transmembrane pocket. Key properties include:
Table 3: Hetrombopag Olamine Nomenclature
Designation | Identifier |
---|---|
IUPAC Name | 2-Aminoethanol 5-{2-hydroxy-3-[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-pyrazol-4-ylazo]-phenyl}-furan-2-carboxylate |
Synonyms | Rafutrombopag olamine; SHR-8735; Hengqu® |
Trade Name | Hengqu® |
SMILES | NCCO.O=C(C1=CC=C(C2=CC=CC(/N=N/C3=C(C)NN(C4=CC=C5CCCCC5=C4)C3=O)=C2O)O1)O |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9